REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14](=O)[CH3:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.N.[BH3-]C#[N:20].[Na+]>CCO>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([CH:14]([NH2:20])[CH3:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C1(CCOCC1)C(C)=O
|
Name
|
NH4OAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The EtOH was removed
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with EtOAc (5×10 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitation of solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration from the aqueous layer after 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C1(CCOCC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 33.3% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |